Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride is a complex organic compound primarily utilized in the pharmaceutical industry. This compound is recognized for its role as an intermediate in the synthesis of various antipsychotic medications, particularly quetiapine. The molecular formula of this compound is C17H20ClN2O2S, and it has a molecular weight of approximately 348.87 g/mol.
This compound is classified under heterocyclic compounds, specifically within the thiazepine family. It is also categorized as a pharmaceutical impurity related to quetiapine fumarate, which is an antipsychotic drug used to treat schizophrenia and bipolar disorder. The compound's structure includes a thiazepine ring fused with two benzene rings, contributing to its pharmacological properties.
The synthesis of dibenzo(b,f)(1,4)thiazepin-11-one involves several key steps:
This method is noted for being environmentally friendly due to reduced solvent usage and cost-effectiveness compared to traditional methods .
The molecular structure of dibenzo(b,f)(1,4)thiazepin-11-one can be represented by its chemical formula C17H20ClN2O2S. Its structure features:
O=C1Nc2ccccc2Sc3ccccc13
InChI=1S/C17H20ClN2O2S/c1-12(19)10-16(18)14(20)15(21)13(12)22-17(23)11-9-5-3-6-8-11/h3-11H,1-2H3
Dibenzo(b,f)(1,4)thiazepin-11-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with potential therapeutic applications.
The mechanism of action for dibenzo(b,f)(1,4)thiazepin derivatives involves their interaction with neurotransmitter receptors in the brain:
This dual action on neurotransmitter systems enhances their efficacy in treating psychiatric disorders .
The compound exhibits irritant properties; thus, safety precautions should be taken when handling it .
Dibenzo(b,f)(1,4)thiazepin derivatives are primarily used in scientific research and pharmaceutical development:
Their unique structural features make them valuable in medicinal chemistry for designing novel therapeutics targeting mental health disorders .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2